[3-(Isoquinolin-1-yl)phenyl]methanol
CAS No.: 1349715-97-4
Cat. No.: VC18450833
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1349715-97-4 |
|---|---|
| Molecular Formula | C16H13NO |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | (3-isoquinolin-1-ylphenyl)methanol |
| Standard InChI | InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2 |
| Standard InChI Key | DBHNUOWVONUFLT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO |
Introduction
[3-(Isoquinolin-1-yl)phenyl]methanol is an organic compound that combines an isoquinoline moiety with a phenylmethanol group. This compound is of interest due to its potential biological activities and applications in various scientific fields. It belongs to a class of molecules known as isoquinoline derivatives, which are recognized for their diverse pharmacological properties.
Synthesis Methods
The synthesis of [3-(Isoquinolin-1-yl)phenyl]methanol can be achieved through several methods, highlighting the versatility and adaptability of synthetic strategies in organic chemistry. These methods typically involve the reaction of isoquinoline derivatives with phenylmethanol under specific conditions.
Potential Applications
Isoquinoline derivatives, including [3-(Isoquinolin-1-yl)phenyl]methanol, have shown a range of biological activities. They are often investigated for their potential therapeutic effects, such as antimicrobial and anticancer properties. The compound's interactions with biological targets are essential for understanding its mechanism of action, which may involve enzyme inhibition or receptor modulation.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Therapeutic effects, such as antimicrobial and anticancer activities |
| Organic Synthesis | Versatile intermediate for synthesizing complex molecules |
Research Findings
Studies on isoquinoline derivatives have demonstrated promising biological activities. For instance, compounds with similar structures have shown good bacterial inhibition and antifungal activity . The specific combination of isoquinoline and phenolic functionalities in [3-(Isoquinolin-1-yl)phenyl]methanol may contribute uniquely to its biological activity compared to other similar compounds.
Comparison with Related Compounds
Several compounds share structural similarities with [3-(Isoquinolin-1-yl)phenyl]methanol, including:
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1-(Isoquinolin-1-yl)ethanol: Exhibits antimicrobial and anticancer properties.
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3-(Pyridin-2-yl)phenylmethanol: Known for neuroprotective effects.
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4-(Isoquinolin-2-yl)phenol: Displays antioxidant properties.
| Compound Name | Structure Type | Notable Activity/Properties |
|---|---|---|
| 1-(Isoquinolin-1-yl)ethanol | Alcohol derivative | Antimicrobial and anticancer properties |
| 3-(Pyridin-2-yl)phenylmethanol | Pyridine derivative | Neuroprotective effects |
| 4-(Isoquinolin-2-yl)phenol | Phenolic compound | Antioxidant properties |
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